2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone typically involves the reaction of aniline, 2-nitrobenzaldehyde, and zinc chloride . The process includes several steps:
Condensation Reaction: Aniline reacts with 2-nitrobenzaldehyde in the presence of zinc chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinacridone structure.
Methylation: The final step involves methylation to introduce the two methyl groups at positions 2 and 9.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinacridone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinacridone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products
The major products formed from these reactions include various substituted quinacridone derivatives, which have different colors and properties depending on the substituents introduced .
Scientific Research Applications
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone has numerous applications in scientific research:
Chemistry: Used as a pigment in paints, inks, and plastics due to its excellent stability and color properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent marker.
Medicine: Studied for its potential anticancer properties and as a component in drug delivery systems.
Industry: Widely used in the automotive and textile industries for coloring purposes.
Mechanism of Action
The mechanism of action of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its anticancer effects . Additionally, its ability to absorb and emit light makes it useful in imaging applications .
Comparison with Similar Compounds
Similar Compounds
Quinacridone: The parent compound of the quinacridone family, known for its excellent pigment properties.
2,9-Dichloroquinacridone: A derivative with chlorine atoms at positions 2 and 9, offering different color properties.
2,9-Dimethylquinacridone: Similar to 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone but without the additional tetrone structure.
Uniqueness
This compound stands out due to its unique combination of stability, vibrant color, and potential biological activity. Its specific structure allows for diverse applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
5791-64-0 |
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Molecular Formula |
C22H14N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone |
InChI |
InChI=1S/C22H14N2O4/c1-9-3-5-13-11(7-9)19(25)15-17(23-13)22(28)16-18(21(15)27)24-14-6-4-10(2)8-12(14)20(16)26/h3-8H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
NRJPXRSODWVILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=C(N4)C=CC(=C5)C |
Origin of Product |
United States |
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